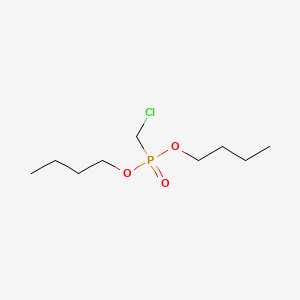
2-(Octadecylamino)ethanol
Overview
Description
2-(Octadecylamino)ethanol, also known as ODAE, is a long-chain primary amine that has been widely used in scientific research. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. ODAE has been studied for its potential applications in various fields, including biomedicine, material science, and environmental science.
Scientific Research Applications
CO2-Responsive Solutions
- Switchable Viscosity : Sodium octadecyl sulfate and 2-(dimethylamino)ethanol form CO2-responsive viscoelastic worm-like micelles. This solution exhibits switchable viscosity in the presence of CO2, offering potential applications in smart materials and fluid dynamics (Su, Cunningham, & Jessop, 2013).
Ion Exchange and Separation
- Lanthanide-Ion Binding : Octadecylamino groups grafted onto porous sheets and impregnated with HDEHP show potential in separating and preconcentrating trace amounts of lanthanides in solutions. This application is significant in metal recovery and environmental remediation (Ishihara et al., 2012).
Analytical Chemistry
- Electrochemiluminescence Systems : 2-(dibutylamino)ethanol, a related compound, has been used in electrochemiluminescence systems with applications in analytical chemistry, providing new methods for sensitive detection of various compounds (Xue et al., 2009).
Nanoparticle Manipulation
- Nanoparticle Adsorption : Octadecylamine at the air/liquid interface serves as a template for adsorbing gold nanoparticles, demonstrating applications in nanotechnology and materials science (Tsai & Lee, 2009).
Trace Metal Recovery
- Metal Separation from Seawater : The combination of octadecylamine with ferric hydroxide facilitates the separation of trace metals like copper, cadmium, and cobalt from seawater, highlighting its use in marine pollution control (Cabezon et al., 1984).
Nanoparticle Synthesis
- Hydrophobic Gold Nanoparticles : The use of octadecylamine in the synthesis of hydrophobic gold nanoparticles, via ethanol reduction, showcases its role in creating novel nanomaterials (Shen et al., 2005).
Membrane Technology
- Polyamide Thin Film Nanocomposites : Octadecylamine-functionalized graphene oxide is used in polyamide thin film nanocomposite membranes for organic solvent nanofiltration, relevant in water treatment and separation processes (Paseta et al., 2020).
Surface Engineering
- Self-Assembled Multilayers : Octadecylamine has been used to create self-assembled multilayers on mica from ethanol solutions, an important technique in surface chemistry and materials engineering (Benitez, Ogletree, & Salmeron, 2003).
Energy Applications
- Enhanced Ethanol Electrooxidation : In the field of energy, octadecyltrimethylammonium chloride-assisted synthesis of 2D PdAg alloy nanodendrites has shown enhanced performance for ethanol electrooxidation, crucial for fuel cell technology (Huang et al., 2018).
CO2 Capture
- Solvent-Free CO2 Absorption : Studies on solvent-free alkanolamines, including 2-(ethylamino)ethanol, for CO2 absorption highlight the potential of these compounds in environmental applications like carbon capture (Barzagli, Mani, & Peruzzini, 2016).
properties
IUPAC Name |
2-(octadecylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h21-22H,2-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMLNDQGHTAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185246 | |
| Record name | 2-(Octadecylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31314-15-5 | |
| Record name | 2-(Octadecylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31314-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Octadecylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octadecylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(octadecylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(OCTADECYLAMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4Y81VYC61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[9,9'-Bi-9H-fluorene]-9,9'-diol](/img/structure/B3051057.png)



![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B3051064.png)





